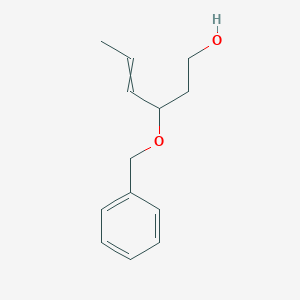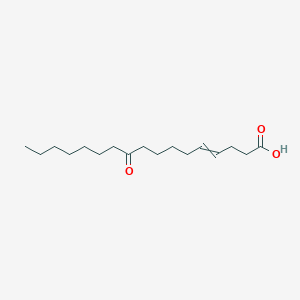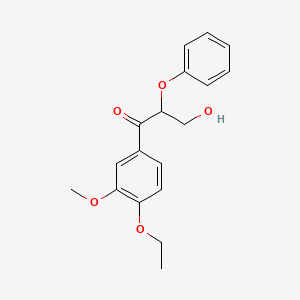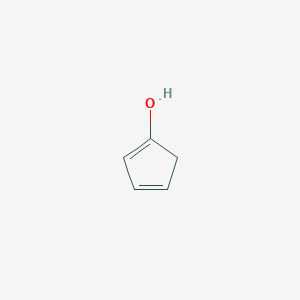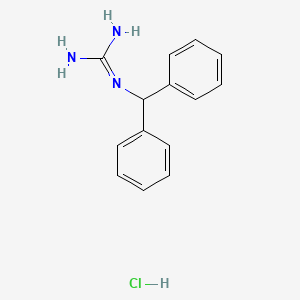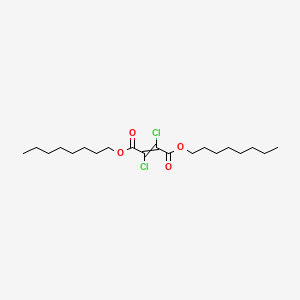
Dioctyl 2,3-dichlorobut-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dioctyl 2,3-dichlorobut-2-enedioate, also known as dioctyl fumarate, is an organic compound with the molecular formula C20H36Cl2O4. It is an ester derived from 2,3-dichlorobutenedioic acid and octanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dioctyl 2,3-dichlorobut-2-enedioate can be synthesized through the esterification of 2,3-dichlorobutenedioic acid with octanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is conducted in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dioctyl 2,3-dichlorobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Dioctyl 2,3-dichlorobut-2-enedioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the manufacture of plasticizers, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of dioctyl 2,3-dichlorobut-2-enedioate involves its interaction with various molecular targets. The ester groups in the compound can undergo hydrolysis to release the corresponding alcohols and acids, which can then participate in further biochemical reactions. The chlorine atoms in the compound can also interact with biological molecules, potentially leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dioctyl fumarate: Similar in structure but lacks the chlorine atoms.
Dioctyl maleate: An isomer of dioctyl fumarate with different spatial arrangement of atoms.
Dioctyl phthalate: Another ester used as a plasticizer but with a different core structure.
Uniqueness
Dioctyl 2,3-dichlorobut-2-enedioate is unique due to the presence of chlorine atoms, which impart distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific industrial and research applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
103521-56-8 |
|---|---|
Molekularformel |
C20H34Cl2O4 |
Molekulargewicht |
409.4 g/mol |
IUPAC-Name |
dioctyl 2,3-dichlorobut-2-enedioate |
InChI |
InChI=1S/C20H34Cl2O4/c1-3-5-7-9-11-13-15-25-19(23)17(21)18(22)20(24)26-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
UCAYLVJPDIUBSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(=O)C(=C(C(=O)OCCCCCCCC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


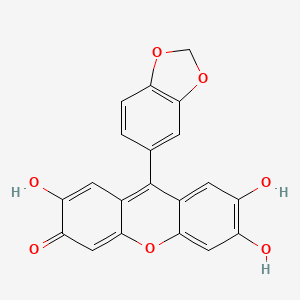

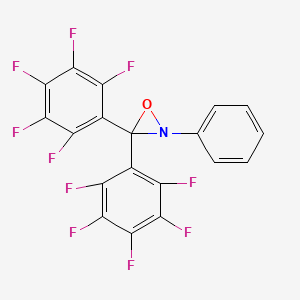

![2-[(1E)-3-Phenyltriaz-1-en-1-yl]ethan-1-ol](/img/structure/B14333074.png)
![3,3-Bis[4-(2-hydroxyethoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14333079.png)
